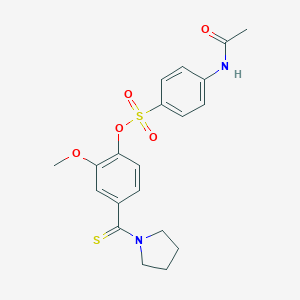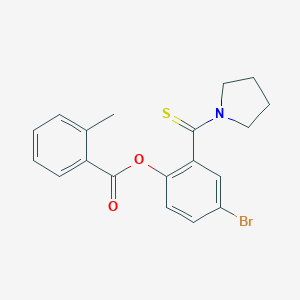
2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MPAC is a sulfonamide derivative that exhibits potent inhibitory activity against certain enzymes, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate involves the inhibition of certain enzymes, particularly carbonic anhydrase. Carbonic anhydrase plays a crucial role in the regulation of pH in various tissues and organs. Inhibition of carbonic anhydrase by 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate results in a decrease in pH, which can have various physiological effects, including the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate can result in a decrease in pH, which can affect the activity of various enzymes and proteins. 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has several advantages for lab experiments. It is a stable compound that can be synthesized on a large scale, making it readily available for research. 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate also exhibits potent inhibitory activity against certain enzymes, making it a useful tool for studying enzyme activity. However, 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate also has limitations for lab experiments. It can be difficult to determine the specific target of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate, as it exhibits inhibitory activity against multiple enzymes. Additionally, the effects of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate on living organisms are not well understood, making it challenging to study its physiological effects.
Zukünftige Richtungen
There are several future directions for the research of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate. One potential direction is the development of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate-based drugs for the treatment of various diseases, including glaucoma, epilepsy, and cancer. Another direction is the study of the specific targets of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate, which could lead to a better understanding of its mechanism of action. Additionally, the effects of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate on living organisms should be further studied to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate involves the reaction of 2-methoxy-4-nitrophenyl 4-(acetylamino)benzenesulfonate with thioamides in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate as the final product. The synthesis of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been optimized and can be carried out on a large scale, making it a viable compound for further research.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been extensively studied for its potential applications in drug discovery and development. It exhibits inhibitory activity against certain enzymes, including carbonic anhydrase, which is involved in various physiological processes. 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to have potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
Produktname |
2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate |
|---|---|
Molekularformel |
C20H22N2O5S2 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
[2-methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C20H22N2O5S2/c1-14(23)21-16-6-8-17(9-7-16)29(24,25)27-18-10-5-15(13-19(18)26-2)20(28)22-11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
OJWDZBSOGRESEE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCCC3)OC |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-(5-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoate](/img/structure/B306250.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(butan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B306251.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)
![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306269.png)

![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)